5-Aminopyrimidine
Overview
Description
5-Aminopyrimidine is a heterocyclic aromatic organic compound that contains a pyrimidine ring with an amino group at the 5th position. Pyrimidines are a class of nitrogen-containing heterocycles that are structurally similar to benzene and pyridine. This compound is of significant interest due to its diverse applications in medicinal chemistry, pharmaceuticals, and organic synthesis.
Mechanism of Action
Target of Action
Pyrimidin-5-amine, like other pyrimidine derivatives, has been found to interact with several targets. One of the primary targets of pyrimidin-5-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the suppression of tumor cell growth . Pyrimidin-5-amine derivatives have also been reported to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The mode of action of pyrimidin-5-amine involves its interaction with its targets leading to significant changes. For instance, pyrimidin-5-amine derivatives function by suppressing the activity of COX-1 and COX-2 enzymes , thus reducing the generation of prostaglandin E2 . This leads to an anti-inflammatory response. In the case of CDK2, pyrimidin-5-amine derivatives inhibit its activity, leading to the suppression of tumor cell growth .
Biochemical Pathways
Pyrimidin-5-amine affects several biochemical pathways. It is involved in the de novo synthesis of pyrimidines , which are essential for DNA and RNA biosynthesis . Pyrimidin-5-amine derivatives also impact the inflammatory response by inhibiting the production of certain inflammatory mediators . Additionally, they interfere with cell cycle regulation by inhibiting CDK2 .
Result of Action
The result of pyrimidin-5-amine’s action is multifaceted. Its anti-inflammatory effects are attributed to its ability to inhibit the production of certain inflammatory mediators . This leads to a reduction in inflammation. In terms of its anticancer effects, pyrimidin-5-amine derivatives inhibit CDK2, leading to the suppression of tumor cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Aminopyrimidine can be synthesized through various methods. One common approach involves the cyclization of β-formyl enamides using urea as an ammonia source under microwave irradiation . Another method includes the ZnCl₂-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate . Additionally, a Cu-catalyzed cyclization of ketones with nitriles under basic conditions is also employed .
Industrial Production Methods: Industrial production of pyrimidin-5-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Aminopyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Pyrimidine-5-carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
5-Aminopyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: this compound derivatives are studied for their potential as enzyme inhibitors and receptor agonists/antagonists.
Medicine: It serves as a precursor for the development of antiviral, anticancer, and anti-inflammatory drugs.
Industry: this compound is utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Pyrimidine: The parent compound of pyrimidin-5-amine, lacking the amino group at the 5th position.
Pyrazolo[3,4-d]pyrimidine: A fused heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Another fused heterocyclic compound with distinct pharmacological properties.
Uniqueness: 5-Aminopyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its amino group at the 5th position allows for targeted modifications, making it a versatile scaffold in drug discovery and development.
Properties
IUPAC Name |
pyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c5-4-1-6-3-7-2-4/h1-3H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLAYJRLBLHIPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322438 | |
Record name | 5-Aminopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
591-55-9 | |
Record name | 5-Pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 591-55-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Aminopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-AMINOPYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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